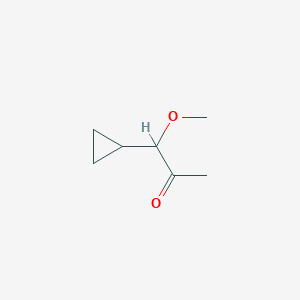

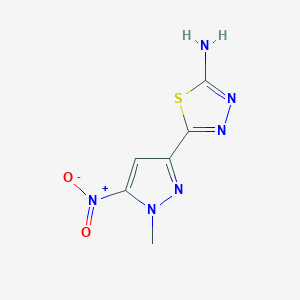

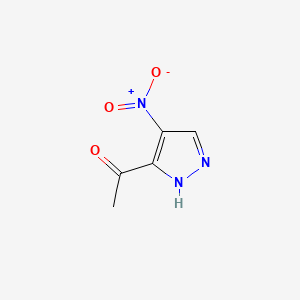

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al . They synthesized triazole by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride, has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles, including the 1,2,4-triazole moiety in this compound, play a crucial role in drug discovery. Researchers have explored their potential as pharmacophores due to their diverse biological activities. The cyclobutan-1-ol derivative could serve as a scaffold for designing novel drugs targeting specific receptors or enzymes .

Agrochemicals and Plant Growth Regulation

Among the synthesized 1,2,4-triazole derivatives, this compound (let’s call it CGR 3) has shown promise as an agrochemical. Specifically, it acts as a root growth stimulant, influencing primary root length. Additionally, it modulates endogenous hormone levels (such as IAA, ABA, and GA3), which are crucial for controlling primary root development .

Supramolecular Chemistry and Materials Science

1,2,3-Triazoles find applications in supramolecular chemistry due to their ability to form stable complexes with metal ions. Researchers have explored their use in constructing functional materials, such as coordination polymers and metal-organic frameworks (MOFs). The cyclobutan-1-ol derivative could contribute to such endeavors .

Bioconjugation and Chemical Biology

Functionalized triazoles are valuable tools for bioconjugation. They enable site-specific labeling of biomolecules, such as proteins and nucleic acids. Researchers have used click chemistry, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach triazole-containing tags to biomolecules. The cyclobutan-1-ol derivative might find applications in this context .

Fluorescent Imaging and Cellular Studies

1,2,3-Triazoles can be incorporated into fluorescent probes for cellular imaging. Their unique photophysical properties make them suitable for visualizing specific cellular components or processes. Researchers have explored triazole-based fluorophores for tracking cellular events. The cyclobutan-1-ol derivative could contribute to this field .

Polymer Chemistry and Material Design

The cyclobutan-1-ol derivative could serve as a building block in polymer chemistry. Researchers might explore its incorporation into polymer chains to impart specific properties, such as solubility, mechanical strength, or biodegradability. By designing triazole-containing polymers, they could create materials with tailored characteristics .

Safety and Hazards

The safety information for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride indicates that it has a GHS07 signal word “Warning” with hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with various proteins and enzymes in the body . The specific interactions of this compound with its targets, and the resulting changes, are areas for future investigation.

Biochemical Pathways

1,2,4-triazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways

Result of Action

Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines , suggesting potential anticancer activity

Propriétés

IUPAC Name |

3-(1,2,4-triazol-1-yl)cyclobutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSMLYVENGRFFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N2C=NC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

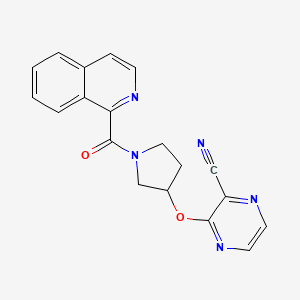

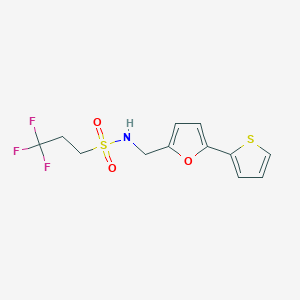

![N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375336.png)

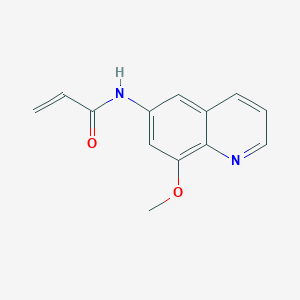

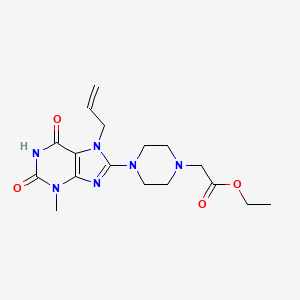

![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)

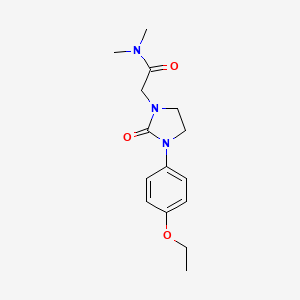

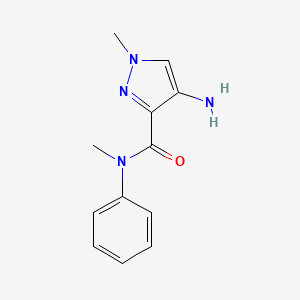

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2375348.png)